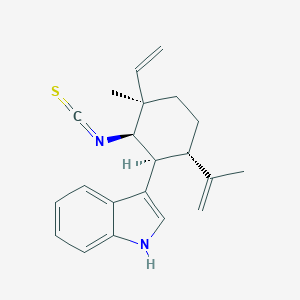

Hapalindole D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

维生素B1,也称为硫胺素,是一种水溶性维生素,对人体健康至关重要。它是第一个被发现的B族维生素,在能量代谢、细胞生长、发育和功能中起着至关重要的作用。硫胺素天然存在于某些食物中,也添加到其他食物中,并作为膳食补充剂提供。 它对心脏、肌肉和神经系统的正常运作至关重要 .

准备方法

合成路线和反应条件: 硫胺素可以通过多种化学途径合成。一种常见的方法是将4-甲基-5-(2-羟乙基)噻唑与2-甲基-4-氨基-5-氯甲基嘧啶缩合。该反应通常需要氢氧化钠等碱,并在水性介质中进行。 得到的产物然后通过结晶或色谱法纯化 .

工业生产方法: 硫胺素的工业生产通常采用发酵工艺,使用大肠杆菌或枯草芽孢杆菌等微生物。这些微生物经过基因工程改造,可以过量生产硫胺素,然后从发酵液中提取和纯化。 这种方法因其成本效益和可扩展性而受到青睐 .

化学反应分析

反应类型: 硫胺素会发生各种化学反应,包括:

氧化: 硫胺素在氧化剂(如铁氰化钾)存在下可以被氧化为硫色素,一种荧光化合物。

还原: 硫胺素在还原条件下可以被还原为其相应的二氢硫胺素衍生物。

常用试剂和条件:

氧化: 碱性介质中的铁氰化钾。

还原: 水性或醇性介质中的硼氢化钠。

取代: 碱存在下,胺或硫醇等亲核试剂

主要产物:

氧化: 硫色素。

还原: 二氢硫胺素。

科学研究应用

Biological Activities

Hapalindole D exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antibacterial Properties : this compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it possesses minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL against multi-drug resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa . Its mechanism involves inhibition of bacterial RNA polymerase, which prevents nucleic acid chain elongation .

- Antimycotic Activity : The compound also shows efficacy against fungal pathogens, making it a potential candidate for treating fungal infections .

- Neuroactive Properties : Recent research indicates that hapalindoles, including this compound, may modulate sodium channels in neuroblastoma cell lines, suggesting potential applications in neuropharmacology . The IC50 values for sodium channel modulation were reported to be within the range of 4.8 μM to 10.6 μM .

- Cytotoxicity Against Cancer Cells : this compound has been found to exhibit cytotoxic effects on various cancer cell lines, including prostate cancer cells, by inhibiting the NF-κB pathway . This suggests its potential use in cancer therapy.

Synthetic Biology and Production

The production of this compound through synthetic biology has been explored to enhance yield and facilitate research into its biosynthetic pathways:

- Engineering Cyanobacteria : Advances in synthetic biology have enabled the engineering of cyanobacterial strains to produce hapalindole-type alkaloids more efficiently. For instance, engineered strains of Synechococcus have been developed to produce this compound at higher yields compared to traditional methods .

- Biosynthetic Pathways : The biosynthesis of this compound begins with L-tryptophan and involves complex enzymatic transformations that lead to its unique polycyclic structure. Understanding these pathways is crucial for optimizing production and developing new derivatives with enhanced bioactivity .

Case Studies and Research Findings

Several studies highlight the promising applications of this compound:

- Antibacterial Efficacy : A study reported that this compound exhibited potent antibacterial activity against a variety of pathogens, with specific focus on its effectiveness against MDR bacteria. This research underscores its potential as a lead compound in antibiotic development .

- Neuropharmacological Research : Investigations into the neuroactive properties of hapalindoles have opened avenues for developing new treatments for neurological disorders. The modulation of sodium channels presents a novel mechanism for drug action .

作用机制

硫胺素主要通过其活性形式硫胺素焦磷酸发挥作用。硫胺素焦磷酸作为多种参与碳水化合物代谢的酶的辅酶,包括丙酮酸脱氢酶、α-酮戊二酸脱氢酶和转酮酶。 这些酶在三羧酸循环和戊糖磷酸途径中发挥着关键作用,这些途径对能量产生和核苷酸和氨基酸的合成至关重要 .

相似化合物的比较

硫胺素可以与其他B族维生素进行比较,例如核黄素(维生素B2)、烟酸(维生素B3)和吡哆醇(维生素B6)。虽然所有这些维生素对能量代谢都至关重要,但硫胺素在作为脱羧反应辅酶中的作用是独一无二的。 此外,硫胺素是水溶性的,不会储存在体内,需要定期摄入 .

类似化合物:

核黄素(维生素B2): 参与能量产生和细胞功能。

烟酸(维生素B3): 在DNA修复和应激激素和性激素的产生中起作用。

吡哆醇(维生素B6): 对氨基酸代谢和神经递质合成很重要 .

硫胺素在碳水化合物代谢中的独特作用及其对定期摄入的必要性使其成为维持整体健康的重要营养素。

属性

CAS 编号 |

101968-72-3 |

|---|---|

分子式 |

C21H24N2S |

分子量 |

336.5 g/mol |

IUPAC 名称 |

3-[(1S,2R,3R,6S)-3-ethenyl-2-isothiocyanato-3-methyl-6-prop-1-en-2-ylcyclohexyl]-1H-indole |

InChI |

InChI=1S/C21H24N2S/c1-5-21(4)11-10-15(14(2)3)19(20(21)23-13-24)17-12-22-18-9-7-6-8-16(17)18/h5-9,12,15,19-20,22H,1-2,10-11H2,3-4H3/t15-,19+,20-,21+/m1/s1 |

InChI 键 |

PPHWDUZMWNUINO-QAJUQPOASA-N |

SMILES |

CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |

手性 SMILES |

CC(=C)[C@H]1CC[C@]([C@@H]([C@@H]1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |

规范 SMILES |

CC(=C)C1CCC(C(C1C2=CNC3=CC=CC=C32)N=C=S)(C)C=C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。